(3-Fluoro-4-nitrophenyl)methylene diacetate
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Overview
Description
(3-Fluoro-4-nitrophenyl)methylene diacetate is a chemical compound with the molecular formula C11H10FNO6 and a molecular weight of 271.19 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a methylene diacetate group
Preparation Methods
The synthesis of (3-Fluoro-4-nitrophenyl)methylene diacetate typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-Fluoro-4-nitrophenyl)methylene diacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-fluoro-4-aminophenyl)methylene diacetate.
Substitution: The fluorine atom and nitro group can participate in substitution reactions with suitable reagents, resulting in the formation of different substituted derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Fluoro-4-nitrophenyl)methylene diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways .
Comparison with Similar Compounds
(3-Fluoro-4-nitrophenyl)methylene diacetate can be compared with similar compounds such as:
(3-Fluoro-4-nitrophenyl)methanol: This compound has a hydroxyl group instead of the methylene diacetate group, leading to different chemical properties and reactivity.
(3-Fluoro-4-nitrophenyl)acetic acid: The presence of a carboxylic acid group instead of the methylene diacetate group results in different applications and biological activities.
(3-Fluoro-4-nitrophenyl)amine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[acetyloxy-(3-fluoro-4-nitrophenyl)methyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-6(14)18-11(19-7(2)15)8-3-4-10(13(16)17)9(12)5-8/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYFBGXACJEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)[N+](=O)[O-])F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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